An In-Depth Technical Guide to Hexylphosphonic Acid: Structure, Properties, Synthesis, and Analysis
An In-Depth Technical Guide to Hexylphosphonic Acid: Structure, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexylphosphonic acid (HPA) is an organophosphorus compound belonging to the class of phosphonic acids. It is characterized by a hexyl group attached to a phosphorus atom, which is also bonded to two hydroxyl groups and one oxygen atom. This structure imparts amphiphilic properties to the molecule, with a hydrophobic hexyl tail and a hydrophilic phosphonic acid head group. These characteristics make HPA a versatile molecule with applications in surface modification, nanoparticle synthesis, and as a surfactant.[1] This technical guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, synthesis, and analysis of hexylphosphonic acid.
Chemical Structure and Formula
The chemical identity of hexylphosphonic acid is well-defined by its molecular formula and various structural representations.
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Molecular Formula: C H O P
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Molecular Weight: 166.16 g/mol
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IUPAC Name: Hexylphosphonic acid
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CAS Number: 4721-24-8
Different notations are used to represent the structure of hexylphosphonic acid, including:
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SMILES (Simplified Molecular Input Line Entry System): CCCCCCP(=O)(O)O
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InChI (International Chemical Identifier): InChI=1S/C6H15O3P/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9)
The structure consists of a six-carbon alkyl chain (hexyl group) single-bonded to the phosphorus atom of a phosphonic acid moiety.
Physicochemical Properties
A summary of the key physicochemical properties of hexylphosphonic acid is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Appearance | White to off-white solid/powder | |
| Melting Point | 97-103 °C | [2] |
| Boiling Point | 299.7 °C at 760 mmHg | |
| Solubility | Slightly soluble in water (7.1 g/L at 25 °C) | |
| pKa | 2.66 ± 0.10 (Predicted) | |
| LogP | 1.74440 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of hexylphosphonic acid are crucial for its application in research and development.
Synthesis of Hexylphosphonic Acid
One common method for the synthesis of alkylphosphonic acids is the Michaelis-Arbuzov reaction.[3][4][5][6] This reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. A subsequent hydrolysis step yields the phosphonic acid.
Experimental Protocol: Synthesis of Hexylphosphonic Acid via the Michaelis-Arbuzov Reaction
Materials:
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Triethyl phosphite
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Concentrated Hydrochloric Acid (HCl)
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Sodium sulfate (B86663) (anhydrous)
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Deionized water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethyl phosphite (1 equivalent) and 1-bromohexane (1.1 equivalents) in toluene.
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Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
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Hydrolysis: To the resulting diethyl hexylphosphonate, add concentrated hydrochloric acid. Heat the mixture to reflux for 6-12 hours to hydrolyze the ester groups.
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Isolation and Purification: Cool the reaction mixture and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting materials or byproducts. The aqueous layer containing the hexylphosphonic acid can be concentrated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/acetone).
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Drying: Dry the purified hexylphosphonic acid under vacuum over a desiccant like P O .
A schematic representation of the synthesis workflow is provided below.
Caption: Workflow for the synthesis of hexylphosphonic acid.
Analytical Methods
Accurate and reliable analytical methods are essential for the characterization and quality control of hexylphosphonic acid.
4.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the separation and quantification of hexylphosphonic acid. Due to its polar nature, a reversed-phase column with an aqueous mobile phase is typically employed.
Experimental Protocol: HPLC Analysis of Hexylphosphonic Acid
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B). A typical gradient might be:
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0-5 min: 95% A, 5% B
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5-20 min: Gradient to 5% A, 95% B
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20-25 min: 5% A, 95% B
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25-30 min: Gradient back to 95% A, 5% B
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 210 nm.
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Sample Preparation: Dissolve a known amount of hexylphosphonic acid in the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% phosphoric acid) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
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Injection Volume: 10 µL.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of hexylphosphonic acid. Both ¹H NMR and ³¹P NMR are informative.
Experimental Protocol: NMR Analysis of Hexylphosphonic Acid
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Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
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Sample Preparation: Dissolve approximately 10-20 mg of hexylphosphonic acid in a suitable deuterated solvent such as deuterium (B1214612) oxide (D₂O) or methanol-d₄ (CD₃OD).
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¹H NMR:
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Acquire a standard proton NMR spectrum.
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Expected signals:
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A triplet corresponding to the terminal methyl group (CH₃) of the hexyl chain.
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A series of multiplets for the methylene (B1212753) groups (CH₂) of the hexyl chain.
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A multiplet for the methylene group adjacent to the phosphorus atom, which will show coupling to the phosphorus atom.
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A broad singlet for the acidic protons of the phosphonic acid group (if in a non-exchanging solvent).
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³¹P NMR:
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Acquire a proton-decoupled phosphorus NMR spectrum.
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A single resonance is expected for the phosphorus atom in hexylphosphonic acid. The chemical shift will be characteristic of an alkylphosphonic acid.
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The general workflow for the analysis of a synthesized batch of hexylphosphonic acid is depicted below.
Caption: General workflow for the analysis and characterization of hexylphosphonic acid.
Applications in Research and Development
Hexylphosphonic acid's unique properties make it a valuable tool in various scientific and industrial applications.
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Surface Modification: The phosphonic acid head group can strongly bind to metal oxide surfaces, forming self-assembled monolayers (SAMs). The hexyl tail then provides a hydrophobic outer layer, which can be used to modify the surface properties of materials, for instance, to create water-repellent coatings.
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Nanoparticle Synthesis: HPA can act as a capping agent during the synthesis of nanoparticles, such as quantum dots and metal nanoparticles.[7][8][9][10][11] It controls the growth and prevents the aggregation of the nanoparticles, thereby influencing their size and stability.
A simplified logical relationship illustrating the role of hexylphosphonic acid in surface modification is shown below.
Caption: Logical flow of surface modification using hexylphosphonic acid.
Signaling Pathways and Biological Activity
Currently, there is limited specific information available in the public domain detailing the direct involvement of hexylphosphonic acid in specific biological signaling pathways. Organophosphonates, as a class, are known to interact with biological systems, often by mimicking phosphates. Further research is required to elucidate the specific biological effects and potential signaling pathway modulation by hexylphosphonic acid.
Conclusion
Hexylphosphonic acid is a valuable chemical compound with well-defined structural and physicochemical properties. Its synthesis, primarily through the Michaelis-Arbuzov reaction, is achievable through standard organic chemistry techniques. Reliable analytical methods, such as HPLC and NMR, are available for its characterization and quality control. The primary applications of HPA currently lie in materials science, particularly in surface modification and nanoparticle synthesis. While its direct biological activity and role in signaling pathways are not yet well-understood, its structural similarity to endogenous phosphates suggests potential for future exploration in the life sciences. This guide provides a foundational technical overview for researchers and professionals working with or interested in the applications of hexylphosphonic acid.
References
- 1. hiyka.com [hiyka.com]
- 2. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Phosphonate-stabilized silver nanoparticles: one-step synthesis and monolayer assembly - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Nanoparticles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
